![molecular formula C11H11N3O2 B1371157 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1155462-78-4](/img/structure/B1371157.png)
5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . Product yields are usually low, especially for labile β-acyl groups, which is not surprising, since the cyclization temperature usually exceeds 140°C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, triazole derivatives like 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid are valuable due to their ability to bind with a variety of enzymes and receptors, showing versatile biological activities . They serve as key scaffolds in the development of drugs with antifungal, antibacterial, and antiviral properties. For instance, triazole rings are present in drugs like fluconazole and voriconazole, which are used to treat serious fungal infections .
Agriculture
Triazole compounds are utilized in agriculture for their growth-promoting properties. They can act as plant growth regulators, influencing various physiological processes in plants. Their role in enhancing stress resistance in crops and improving yield has been a subject of research .
Material Science
In material science, triazole derivatives are explored for their potential in creating novel materials. They can form luminescent polymers with metals, which have applications in organic light-emitting diodes (OLEDs) and other electronic devices . The versatility of triazoles in coordination chemistry also allows for the development of materials with unique magnetic and optical properties.
Environmental Science
The triazole core is investigated for its use in environmental science, particularly in the synthesis of materials that can aid in pollution control and environmental remediation. Their potential in creating chemodynamic therapy agents against cancer cells and spin crossover nanoparticles is also being explored .
Biochemistry
In biochemistry, triazole derivatives are known to inhibit DNA synthesis and serve as antitumor agents in the treatment of epigenetically-based diseases . They are also studied for their corrosion inhibition properties, which is crucial in maintaining the integrity of biochemical equipment.
Pharmacology
Pharmacologically, triazole derivatives are central to the design of new therapeutic agents. They are part of a class of drugs that includes antidepressants, antihypertensives, and antiepileptics . The triazole moiety’s ability to interact with various pharmacophores makes it a versatile tool in drug design and discovery.
Future Directions
The future directions for the study of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and comprehensive evaluation of their safety and hazards. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
properties
IUPAC Name |
5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9-12-10(11(15)16)13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEYFUIBSCBRKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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